7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiproliferative Activity
A series of quinazolinone derivatives, including structures similar to the specified compound, have been investigated for their antiproliferative activities. Specifically, fluoroquinolone derivatives with oxadiazole have shown significant antiproliferative activity against human lung tumor cell lines. This suggests potential applications in cancer research and treatment (Shaharyar, Ali, & Abdullah, 2007).
Dual-Acting Compounds with Inhibitory Activities
Compounds structurally related to the requested chemical have been synthesized and evaluated for their inhibitory activities toward TNF-α production and T cell proliferation. This indicates potential therapeutic applications in inflammatory diseases and immune response modulation (Tobe et al., 2003).
Antimicrobial and Antitumor Applications
Hybrid molecules containing similar structures have been studied for their antimicrobial and antitumor activities. These compounds have displayed good to moderate antimicrobial activity against various microorganisms, indicating potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial Activities
Several novel quinolone derivatives, including compounds with structures similar to the requested chemical, have shown significant antibacterial activities. This highlights their potential in addressing bacterial infections and developing new antibacterial drugs (Ziegler et al., 1990).
作用機序
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with 2,3-dihydroxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "2,3-dihydroxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate from step 1 with 2,3-dihydroxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Thionation of the intermediate from step 2 with Lawesson's reagent in the presence of a base such as triethylamine or pyridine to form the final product, 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS番号 |
688055-38-1 |
分子式 |
C22H21FN4O4S |
分子量 |
456.49 |
IUPAC名 |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
InChIキー |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。